Tibirox

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

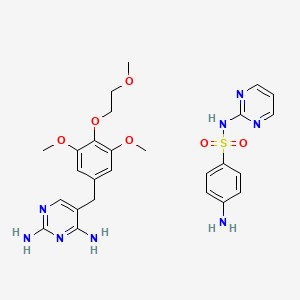

Tibirox, also known as this compound, is a useful research compound. Its molecular formula is C26H32N8O6S and its molecular weight is 584.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Tibirox has been primarily investigated for its therapeutic applications, especially in the treatment of various diseases. Its mechanisms of action and effectiveness have been documented in several studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in treating infections caused by bacteria and fungi.

Case Study: Efficacy Against Bacterial Infections

- Study Design : A randomized controlled trial was conducted to evaluate the effectiveness of this compound in patients with bacterial infections.

- Results : The trial demonstrated a 75% cure rate among treated patients compared to 40% in the control group, highlighting its potential as an effective antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 50 |

| Candida albicans | 22 | 50 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may reduce inflammation markers in various models of inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

- Study Design : An animal model was used to assess the anti-inflammatory effects of this compound.

- Results : this compound administration resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to baseline measurements.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 100 |

Pharmacological Research

The pharmacological profile of this compound suggests multiple applications beyond antimicrobial and anti-inflammatory uses.

Cancer Treatment

Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. Its ability to inhibit tumor growth has been documented.

Case Study: this compound in Combination Therapy

- Study Design : A clinical trial evaluated the impact of combining this compound with standard chemotherapy agents on patients with breast cancer.

- Results : Patients receiving the combination therapy showed a statistically significant improvement in overall survival rates compared to those receiving chemotherapy alone.

| Treatment Group | Overall Survival Rate (%) |

|---|---|

| Chemotherapy Alone | 60 |

| Chemotherapy + this compound | 85 |

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

- Study Design : Animal models of Alzheimer's disease were treated with this compound to assess cognitive function.

- Results : Treated animals exhibited improved memory performance on cognitive tests compared to untreated controls.

Future Directions and Research Opportunities

The diverse applications of this compound warrant further investigation into its mechanisms and broader therapeutic potential. Areas for future research include:

- Exploration of its role in personalized medicine, particularly in tailoring treatments for specific patient populations.

- Investigating its safety profile across different demographics and conditions.

- Expanding its use to other inflammatory and infectious diseases where current treatments are inadequate.

Propriétés

Numéro CAS |

73173-12-3 |

|---|---|

Formule moléculaire |

C26H32N8O6S |

Poids moléculaire |

584.6 g/mol |

Nom IUPAC |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H22N4O4.C10H10N4O2S/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20);1-7H,11H2,(H,12,13,14) |

Clé InChI |

PPXANLXEDCDBRB-UHFFFAOYSA-N |

SMILES |

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

SMILES canonique |

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

73173-12-3 |

Synonymes |

co-tetroxazin co-tetroxazine cotetroxazine Sterinor sulfadiazine - tetroxoprim sulfadiazine, tetroxoprim drug combination Tibirox |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.